Cas no 71116-82-0 (Tiaprost)

Tiaprost structure
Nome do Produto:Tiaprost
Tiaprost Propriedades químicas e físicas
Nomes e Identificadores
-
- Tiaprost
- 7-[3,5-Dihydroxy-2-[3-hydroxy-4-(3-thienyloxy)-1-butenyl]cyclopentyl]-5-heptenoic acid
- (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid
- 5-Heptenoic acid,7-(3,5-dihydroxy-2-(3-hydroxy-4-(3-thienyloxy)-1-butenyl)cyclopentyl)
- Iliren
- Tiaprostum
- Tiaprostum [INN-Latin]
- UNII-98E50HHH7M
- DTXSID901021711
- AKOS040742740
- CS-0041593
- SCHEMBL12495592
- 5-Heptenoic acid,7-[3,5-dihydroxy-2-[3-hydroxy-4-(3-thienyloxy)-1-butenyl]cyclopentyl]-
- SCHEMBL12495595
- 71116-82-0
- AKOS015896642
- A850966
- HY-111478
- BCP30311
- 7-(3,5-Dihydroxy-2-(3-hydroxy-4-(thiophen-3-yloxy)but-1-en-1-yl)cyclopentyl)hept-5-enoic acid
-
- Inchi: InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14?,16-,17-,18+,19-/m1/s1
- Chave InChI: FYBFDIIAPRHIQS-JRSBLEPXSA-N
- SMILES: O=C(O)CCC/C=C/CC1C(/C=C/C(O)COC2=CSC=C2)C(O)CC1O
Propriedades Computadas
- Massa Exacta: 396.16100
- Massa monoisotópica: 396.16065978g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 27
- Contagem de Ligações Rotativas: 11
- Complexidade: 509
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 5
- Contagem de Stereocenters de Obrigações Definidas: 2
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.7
- Superfície polar topológica: 136Ų
Propriedades Experimentais
- PSA: 135.46000
- LogP: 2.60310
Tiaprost Informações de segurança
- Número de transporte de matérias perigosas:UN 3249
- Classe de Perigo:6.1(b)
- Nível de perigo:6.1(b)
- Condição de armazenamento:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Termo de segurança:6.1(b)
- PackingGroup:III
- Grupo de Embalagem:III
- Grupo de Embalagem:III
Tiaprost Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | T436405-1mg |
Tiaprost |
71116-82-0 | 1mg |
$270.00 | 2023-05-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T912676-1mg |
Tiaprost (Iliren) |
71116-82-0 | 98% | 1mg |
¥3,852.00 | 2022-08-31 | |
A2B Chem LLC | AH14580-5mg |
5-Heptenoic acid,7-[3,5-dihydroxy-2-[3-hydroxy-4-(3-thienyloxy)-1-butenyl]cyclopentyl]- |
71116-82-0 | ≥95% | 5mg |
$247.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47132-1mg |
Tiaprost (Iliren) |
71116-82-0 | 98% | 1mg |
¥1962.00 | 2023-09-08 | |
TRC | T436405-5mg |
Tiaprost |
71116-82-0 | 5mg |
$69.00 | 2023-05-17 | ||
Ambeed | A710396-1mg |
7-(3,5-Dihydroxy-2-(3-hydroxy-4-(thiophen-3-yloxy)but-1-en-1-yl)cyclopentyl)hept-5-enoic acid |
71116-82-0 | 98% | 1mg |
$154.0 | 2025-02-22 | |
A2B Chem LLC | AH14580-1mg |
5-Heptenoic acid,7-[3,5-dihydroxy-2-[3-hydroxy-4-(3-thienyloxy)-1-butenyl]cyclopentyl]- |
71116-82-0 | ≥95% | 1mg |
$60.00 | 2024-04-19 | |
1PlusChem | 1P00FBZO-5mg |
5-Heptenoic acid,7-[3,5-dihydroxy-2-[3-hydroxy-4-(3-thienyloxy)-1-butenyl]cyclopentyl]- |
71116-82-0 | ≥95% | 5mg |
$233.00 | 2025-02-27 | |
1PlusChem | 1P00FBZO-1mg |
5-Heptenoic acid,7-[3,5-dihydroxy-2-[3-hydroxy-4-(3-thienyloxy)-1-butenyl]cyclopentyl]- |
71116-82-0 | ≥95% | 1mg |
$57.00 | 2025-02-27 | |
MedChemExpress | HY-111478-1mg |
Tiaprost |
71116-82-0 | 1mg |
¥1382 | 2024-04-17 |
Tiaprost Literatura Relacionada
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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